1-Chlorononane is a linear nine-carbon alkyl halide used as a key intermediate in organic synthesis. It serves as a precursor for introducing the nonyl group into a variety of molecules, including surfactants, lubricants, and active pharmaceutical ingredients [REFS-1, REFS-2]. Its specific physical properties and moderate chemical reactivity, when compared to other long-chain haloalkanes, make it a deliberate choice for processes requiring precise reaction control and defined thermal separation parameters [REFS-3, REFS-4].
Defined chain length for alkylation; high hydrophobicity (LogP ~4) supports organic-phase reactivity
Moderate volatility enables distillation and temperature-controlled syntheses
Readily soluble in ether, chloroform; water-insoluble simplifies workup
Substituting 1-chlorononane with analogs like 1-bromononane or other 1-chloroalkanes (e.g., 1-chlorooctane) is often unviable due to significant differences in processability and reaction kinetics. The carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in lower reactivity for 1-chlorononane in nucleophilic substitutions and Grignard reactions; this provides greater process control and stability but requires more demanding reaction conditions [REFS-1, REFS-2]. Furthermore, its boiling point is distinct from that of its shorter and longer chain analogs, a critical factor in industrial settings where purification is achieved through fractional distillation. This makes arbitrary substitution a risk to process efficiency, yield, and final product purity [1].
Replacing C9 with C8 or C10 alters boiling point by ~20 °C, directly affecting distillation and reaction temperature windows.
Systematic density differences across homologs shift mass-to-volume ratios; C10 is ~0.004 g/cm³ lower, impacting formulation metering.
C9 chain provides specific hydrophobic balance; substituting C8 or C10 changes CMC, thermal transitions, and probe-binding characteristics.
The Cl atom in 1-chlorononane introduces thermophysical behavior (compressibility, expansion) that cannot be predicted from hydrocarbon or other chain-length analogs.
1-Chlorononane possesses a boiling point approximately 20-22 °C higher than its C8 analog and 21-23 °C lower than its C10 analog. This provides a distinct thermal window essential for efficient separation via fractional distillation in multi-step syntheses [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 202-204 °C (for 1-Chlorononane) |
| Comparator Or Baseline | 1-Chlorooctane: 181-183 °C | 1-Chlorodecane: 223-225 °C |
| Quantified Difference | ~21 °C separation from both C8 and C10 chloroalkane analogs |
| Conditions | Standard atmospheric pressure. |
This specific boiling point allows for precise purification, reducing cross-contamination with structurally similar precursors or byproducts, which is critical for achieving high-purity final products.
In the formation of Grignard reagents, alkyl chlorides exhibit the lowest reactivity compared to bromides and iodides, a direct consequence of higher C-Cl bond strength. 1-Chlorononane requires more stringent initiation conditions (e.g., activators like 1,2-dibromoethane and higher temperatures) compared to 1-bromononane, which typically requires only gentle heating, or 1-iodononane, which often initiates spontaneously . This lower reactivity prevents runaway reactions and allows for greater control over the exothermic Grignard formation process, a key consideration for process safety and scalability.
| Evidence Dimension | Reaction Initiation Requirements |
| Target Compound Data | Difficult; often requires chemical activators and/or reflux in THF. |
| Comparator Or Baseline | 1-Bromononane: Moderate; typically requires gentle heating. | 1-Iodononane: Easy; often spontaneous. |
| Quantified Difference | Qualitatively significant increase in process control and stability at the cost of more demanding initiation. |
| Conditions | Standard Grignard synthesis with magnesium metal in an ethereal solvent. |
For large-scale or thermally sensitive Grignard reactions, choosing 1-chlorononane provides a safer, more controllable process, justifying the need for more forceful initiation conditions.
Long-chain 1-chloroalkanes are effective precursors for quaternary ammonium compounds, which are widely used as surfactants and biocides. In a representative synthesis, the reaction of 1-chlorododecane (a close, long-chain homolog of 1-chlorononane) with a 33% trimethylamine solution in ethanol yielded the corresponding quaternary ammonium chloride salt [1]. The reported yield of 55% for the C12 analog demonstrates the utility of chloroalkanes in these industrial applications, offering a balance of reactivity and raw material cost-effectiveness compared to more reactive but expensive bromo- or iodo- analogs.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 55% (for C12 analog, 1-chlorododecane) |
| Comparator Or Baseline | Not available in a direct head-to-head study for C9/C12. |
| Quantified Difference | Demonstrates viable yields for industrially relevant QAC synthesis using a long-chain chloroalkane. |
| Conditions | Reaction with 33% trimethylamine in ethanol at 80°C for 3 days. |
This provides evidence that 1-chlorononane is a suitable and economically viable precursor for producing high-value quaternary ammonium compounds, a major industrial application for this material class.
The demonstrated utility of long-chain chloroalkanes in quaternization reactions makes 1-chlorononane a strong choice for synthesizing C9-chain quaternary ammonium salts [1]. These compounds are used as cationic surfactants, biocides, and phase-transfer catalysts. The moderate reactivity of the chloride leaving group allows for controlled manufacturing processes.
In complex organic syntheses, the well-defined boiling point of 1-chlorononane, distinct from its C8 and C10 analogs, is a critical asset [REFS-2, REFS-3]. It is the right choice when fractional distillation is the primary method for isolating the nonyl-substituted intermediate from related impurities or unreacted starting materials.
When process safety and control are paramount, 1-chlorononane is a preferable alternative to more reactive nonyl halides for preparing nonylmagnesium chloride. Its higher activation energy barrier for Grignard formation mitigates the risk of uncontrolled exothermic events, making it suitable for larger-scale industrial applications where reaction moderation is key .
Irritant